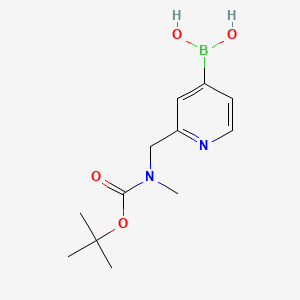
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a boronic acid group and a tert-butoxycarbonyl-protected amine. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the boronic acid group. The tert-butoxycarbonyl (Boc) group is then added to protect the amine functionality. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include boronic esters, piperidine derivatives, and various substituted pyridine compounds. These products can be further utilized in different applications, including drug development and material science .
Scientific Research Applications
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes that contain these functional groups. This interaction can modulate the activity of the enzymes and affect various biochemical pathways .
Properties
Molecular Formula |
C12H19BN2O4 |
|---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15(4)8-10-7-9(13(17)18)5-6-14-10/h5-7,17-18H,8H2,1-4H3 |
InChI Key |
GTVIXCXWJZQYNS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)CN(C)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















